molecular formula C11H15NO B8506655 1-[3-(Dimethylamino)phenyl]-2-propanone CAS No. 73177-36-3

1-[3-(Dimethylamino)phenyl]-2-propanone

Cat. No. B8506655
Key on ui cas rn: 73177-36-3
M. Wt: 177.24 g/mol
InChI Key: LLZZDFTVWLHQFS-UHFFFAOYSA-N
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Patent
US09243011B2

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are 3-(N,N-Dimethylamino)phenyl chloride (156.0 mg, 0.99 mmol), palladium cinnamyl chloride (7.8 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino)henyldicyclohexyl)phosphine (24.6 mg, 0.060 mmol), Cs2CO3 (653.2 mg, 2.0 mmol) in 4.0 mL acetone at 90° C. for 12 h. 1-[3′-(N, N-Dimethylamino)phenyl]-2-propanone (122.2 mg) was obtained with a yield of 69% as liquid. 1H NMR (300 MHz, CDCl3) δ 7.21 (t, J=7.8 Hz, 1H, ArH), 6.69-6.62 (m, 1H, ArH), 6.61-6.53 (m, 2H, ArH), 3.64 (s, 2H, CH2), 2.95 (s, 6H, N(CH3)2), 2.15 (s, 3H, COCH3); 13C NMR (75 MHz, CDCl3) δ 207.0, 150.7, 135.0, 129.3, 117.4, 113.1, 111.1, 51.6, 40.4, 28.9; IR (neat) v (cm−1) 3033, 2916, 2805, 1712, 1603, 1580, 1504, 1440, 1354, 1271, 1229, 1178, 1156, 1062; MS (70 eV, EI) m/z (%): 178 (M++1, 9.69), 177 (M+, 73.88), 134 (100).
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
24.6 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
653.2 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.8 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[CH:5]=[C:6](Cl)[CH:7]=[CH:8][CH:9]=1)[CH3:3].P.C([O-])([O-])=O.[Cs+].[Cs+].[CH3:18][C:19]([CH3:21])=[O:20]>C(Cl)C=CC1C=CC=CC=1.[Pd]>[CH3:1][N:2]([C:4]1[CH:5]=[C:6]([CH2:18][C:19](=[O:20])[CH3:21])[CH:7]=[CH:8][CH:9]=1)[CH3:3] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
156 mg
Type
reactant
Smiles
CN(C)C=1C=C(C=CC1)Cl
Step Two
Name
Quantity
24.6 mg
Type
reactant
Smiles
P
Step Three
Name
Cs2CO3
Quantity
653.2 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
CC(=O)C
Step Five
Name
palladium cinnamyl chloride
Quantity
7.8 mg
Type
catalyst
Smiles
C(C=CC1=CC=CC=C1)Cl.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This reaction is carried out in the same manner as the reaction in example 3
CUSTOM
Type
CUSTOM
Details
at 90° C.
CUSTOM
Type
CUSTOM
Details
for 12 h
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=1C=C(C=CC1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 122.2 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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